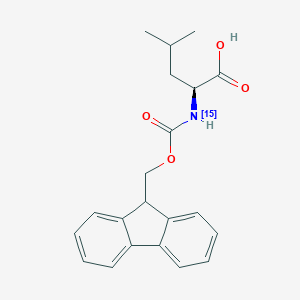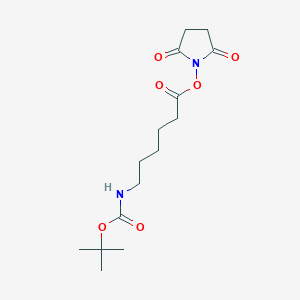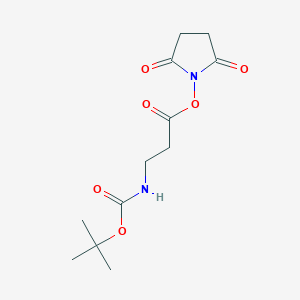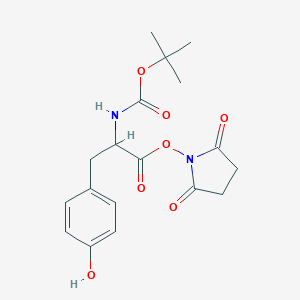
Boc-Cys(Acm)-ONp
説明
Boc-Cys(Acm)-ONp, also known as tert-butoxycarbonyl-S-acetamidomethyl-L-cysteine p-nitrophenyl ester, is a compound widely used in peptide synthesis. It serves as a protecting group for the thiol group of cysteine, preventing unwanted reactions during peptide chain assembly. The compound is particularly useful in solid-phase peptide synthesis, where it facilitates the selective deprotection and coupling of cysteine residues.
科学的研究の応用
Boc-Cys(Acm)-ONp is extensively used in the field of peptide chemistry for the synthesis of complex peptides and proteins. Its applications include:
Chemistry: Facilitates the synthesis of peptides with multiple cysteine residues, enabling the study of disulfide bond formation.
Biology: Used in the synthesis of biologically active peptides and proteins for research purposes.
Medicine: Plays a role in the development of peptide-based therapeutics and diagnostic agents.
Industry: Employed in the large-scale production of peptides for pharmaceutical and biotechnological applications.
作用機序
Target of Action
Boc-Cys(Acm)-ONp is a derivative of the amino acid cysteine, which is used in peptide synthesis . The primary target of this compound is the cysteine thiol group in peptides and proteins . The role of this compound is to protect the cysteine thiol group during peptide synthesis, allowing for the formation of complex disulfide-rich peptides .
Mode of Action
The compound interacts with its targets by attaching to the cysteine thiol group, thereby protecting it from unwanted reactions during the peptide synthesis process . This protection is temporary and can be removed under specific conditions, allowing the cysteine thiol group to participate in subsequent reactions, such as the formation of disulfide bonds .
Biochemical Pathways
The use of this compound in peptide synthesis affects the biochemical pathway of protein synthesis, specifically the formation of disulfide bonds . Disulfide bonds are crucial for the stability and function of many proteins. By protecting the cysteine thiol group, this compound allows for the controlled formation of these bonds, thereby influencing the structure and function of the synthesized proteins .
Result of Action
The result of this compound’s action is the successful synthesis of complex disulfide-rich peptides with the desired structure and function . By protecting the cysteine thiol group, it allows for the controlled formation of disulfide bonds, which are crucial for the stability and function of many proteins .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the solvent used can affect the rate of reaction, allowing a degree of selectivity between different cysteine protecting groups . Moreover, the temperature and pH of the reaction environment can also impact the efficiency of the protection and deprotection processes .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Boc-Cys(Acm)-ONp typically involves the protection of the cysteine thiol group with an acetamidomethyl group, followed by the introduction of the tert-butoxycarbonyl group to the amino group. The final step involves the esterification of the carboxyl group with p-nitrophenol. The reaction conditions often include the use of organic solvents such as dichloromethane and reagents like dicyclohexylcarbodiimide for activation.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and high-performance liquid chromatography for purification is common in industrial settings.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions where the thiol group is converted to a disulfide bond.
Reduction: The compound can be reduced to remove the acetamidomethyl protecting group, revealing the free thiol group.
Substitution: The p-nitrophenyl ester group can be substituted with nucleophiles, facilitating the coupling of cysteine residues in peptide synthesis.
Common Reagents and Conditions:
Oxidation: Iodine in methanol is commonly used for the oxidation of the thiol group.
Reduction: Trifluoroacetic acid is often employed for the removal of the acetamidomethyl group.
Substitution: Nucleophiles such as amines are used under mild conditions to substitute the p-nitrophenyl ester group.
Major Products:
Oxidation: Disulfide-linked peptides.
Reduction: Free thiol-containing peptides.
Substitution: Coupled peptides with cysteine residues.
類似化合物との比較
Fmoc-Cys(StBu)-OH: Another cysteine protecting group used in peptide synthesis.
Boc-Cys(StBu)-OH: Similar to Boc-Cys(Acm)-ONp but with a different protecting group for the thiol group.
N-(tert-Butoxycarbonyl)-L-cysteine methyl ester: Used for similar purposes but with different protecting groups.
Uniqueness: this compound is unique due to its combination of protecting groups, which provide stability and selectivity during peptide synthesis. The acetamidomethyl group offers robust protection for the thiol group, while the p-nitrophenyl ester facilitates efficient coupling reactions.
特性
IUPAC Name |
(4-nitrophenyl) 3-(acetamidomethylsulfanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O7S/c1-11(21)18-10-28-9-14(19-16(23)27-17(2,3)4)15(22)26-13-7-5-12(6-8-13)20(24)25/h5-8,14H,9-10H2,1-4H3,(H,18,21)(H,19,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMMVJNPHWLDKCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCSCC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40974190 | |
| Record name | N-({[2-{[tert-Butoxy(hydroxy)methylidene]amino}-3-(4-nitrophenoxy)-3-oxopropyl]sulfanyl}methyl)ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40974190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58651-76-6 | |
| Record name | p-Nitrophenyl S-(acetamidomethyl)-N-(tert-butoxycarbonyl)-L-cysteinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058651766 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-({[2-{[tert-Butoxy(hydroxy)methylidene]amino}-3-(4-nitrophenoxy)-3-oxopropyl]sulfanyl}methyl)ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40974190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Fmoc-[D]Gly-OH](/img/structure/B558005.png)











